4-[4-(2-Methylbutan-2-yl)phenoxy]aniline
Description
4-[4-(2-Methylbutan-2-yl)phenoxy]aniline is an organic compound with the molecular formula C17H21NO and a molecular weight of 255.36 g/mol . It belongs to the family of anilines and is characterized by the presence of a phenoxy group substituted with a 2-methylbutan-2-yl group . This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-4-17(2,3)13-5-9-15(10-6-13)19-16-11-7-14(18)8-12-16/h5-12H,4,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBJEKAHJPQRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320931 | |
| Record name | 4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328032-81-1 | |
| Record name | 4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Reduction Sequence
The traditional route to 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline begins with nitration of 4-(2-methylbutan-2-yl)phenol. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce a nitro group at the para position relative to the phenolic hydroxyl group. Subsequent coupling with 4-fluoroaniline via nucleophilic aromatic substitution (SNAr) in the presence of potassium carbonate (K₂CO₃) yields 4-nitro-4'-(2-methylbutan-2-yl)diphenyl ether. Reduction of the nitro group to an amine is achieved using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst or via iron powder in hydrochloric acid (HCl).
Table 1: Nitration-Reduction Method Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) | 85–90 |
| Reaction Temperature | 0–5°C | — |
| Coupling Base | K₂CO₃ (anhydrous) | 78 |
| Reduction Catalyst | 5% Pd/C, H₂ (1 atm) | 92 |
| Solvent System | Ethanol/Water (2:1) | — |
Ullmann Coupling for Ether Formation
An alternative approach employs the Ullmann coupling reaction between 4-iodoaniline and 4-(2-methylbutan-2-yl)phenol. This method requires a copper(I) iodide (CuI) catalyst and a ligand such as 1,10-phenanthroline in dimethylformamide (DMF) at 110–120°C. The reaction proceeds via a radical mechanism, forming the diaryl ether bond directly.
Table 2: Ullmann Coupling Optimization
| Variable | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | CuI (10 mol%) | 75 |
| Ligand | 1,10-Phenanthroline (20 mol%) | — |
| Temperature | 120°C | — |
| Reaction Time | 24 h | — |
| Solvent | DMF | — |
Catalytic Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Modern synthetic routes leverage transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling between 4-bromoaniline and a boronic ester derivative of 4-(2-methylbutan-2-yl)phenol has been reported. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst and sodium carbonate (Na₂CO₃) as a base in a toluene/water biphasic system, this method achieves yields up to 88%.
Table 3: Suzuki-Miyaura Reaction Conditions
| Component | Specification |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Boronic Ester | 4-(2-Methylbutan-2-yl)phenyl-Bpin |
| Base | Na₂CO₃ (2.5 eq) |
| Solvent | Toluene/H₂O (3:1) |
| Temperature | 80°C |
| Reaction Time | 12 h |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a direct route to the target compound by coupling 4-(2-methylbutan-2-yl)phenol with 4-bromoaniline. This method employs a palladium catalyst (e.g., Pd₂(dba)₃) with a sterically hindered phosphine ligand (Xantphos) and cesium carbonate (Cs₂CO₃) as a base in refluxing dioxane.
Table 4: Buchwald-Hartwig Protocol
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Catalyst System | Pd₂(dba)₃/Xantphos | 81 |
| Base | Cs₂CO₃ | — |
| Solvent | 1,4-Dioxane | — |
| Temperature | 100°C | — |
| Reaction Time | 18 h | — |
Industrial-Scale Production Methods
Continuous Flow Nitration
Industrial synthesis prioritizes safety and scalability. Continuous flow nitration reactors mitigate risks associated with exothermic nitration reactions. A microreactor system with HNO₃/H₂SO₄ achieves 94% conversion at 25°C with a residence time of 2 minutes. Subsequent hydrogenation in a fixed-bed reactor using Raney nickel (Ra-Ni) under 10 bar H₂ pressure completes the reduction step.
Table 5: Continuous Process Parameters
| Stage | Conditions | Output |
|---|---|---|
| Nitration Reactor | T = 25°C, τ = 2 min | 94% conv. |
| Hydrogenation Reactor | Ra-Ni, 10 bar H₂, 80°C | 98% yield |
| Purity | Recrystallization (Ethanol/H₂O) | >99% |
Retrosynthetic Analysis and Computational Predictions
AI-Driven Route Proposals
Retrosynthetic algorithms trained on the Pistachio and Reaxys databases propose two viable pathways:
- Disconnection at Ether Bond : Prioritizes phenol and aniline precursors.
- Late-Stage Functionalization : Modifies a preassembled diaryl ether scaffold.
Table 6: Retrosynthetic Route Scores
| Pathway | Plausibility Score | Feasibility |
|---|---|---|
| Ether Disconnection | 0.89 | High |
| Late-Stage Amination | 0.76 | Moderate |
Comparative Analysis of Methods
Table 7: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Nitration-Reduction | 85–90 | Moderate | High |
| Ullmann Coupling | 75 | Low | Moderate |
| Suzuki-Miyaura | 88 | High | High |
| Buchwald-Hartwig | 81 | Moderate | Moderate |
| Continuous Flow | 98 | Very High | Very High |
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methylbutan-2-yl)phenoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Various substituted phenoxy anilines.
Scientific Research Applications
4-[4-(2-Methylbutan-2-yl)phenoxy]aniline is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows for binding to hydrophobic pockets, while the aniline moiety can form hydrogen bonds with target molecules. This dual interaction enhances the compound’s efficacy in inhibiting or modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
4-[4-(2-Methylbutan-2-yl)phenoxy]aniline hydrochloride: Similar structure but with a hydrochloride salt form.
4-tert-pentylphenoxyphenylamine: Similar phenoxy group but different alkyl substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
4-[4-(2-Methylbutan-2-yl)phenoxy]aniline is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, including its mechanisms of action, synthesis, and applications in various scientific domains.
Chemical Structure and Properties
The compound has the molecular formula and features a phenoxy group substituted with a 2-methylbutan-2-yl group and an aniline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in pharmaceuticals and materials science.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chloro and phenoxy groups are crucial for binding to these targets, which leads to modulation of various biological pathways. Research indicates that the compound may inhibit certain cellular processes, although detailed mechanisms remain an area for further investigation.
Antimicrobial Activity
Research has suggested that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to disrupt bacterial cell functions makes it a promising candidate for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, studies have indicated potential anticancer activity. The compound may induce apoptosis in cancer cells or inhibit tumor growth through various pathways. Ongoing research aims to elucidate these mechanisms further and assess the efficacy of this compound in cancer treatment models .
Case Studies
- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant pathogens on the WHO priority list for antibiotic-resistant bacteria. The compound demonstrated a notable minimum inhibitory concentration (MIC), suggesting its potential as a therapeutic agent .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound could selectively target tumorigenic cells while sparing normal cells, thus presenting a favorable therapeutic index .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available aniline derivatives.
- Reagents : Common reagents include triethylamine and solvents such as dioxane.
- Reaction Conditions : The reaction is conducted under controlled temperatures, followed by purification steps to isolate the desired product.
Applications
The unique properties of this compound make it suitable for various applications:
- Pharmaceuticals : As a precursor or active ingredient in drug formulations targeting infections and cancers.
- Materials Science : In the development of new materials with specific chemical properties.
Q & A
Q. How can this compound serve as a precursor for fluorinated analogs with improved bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
